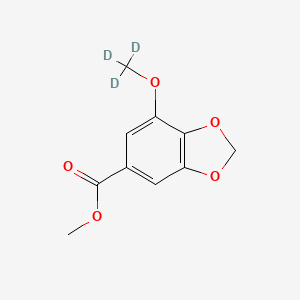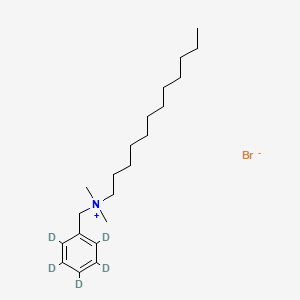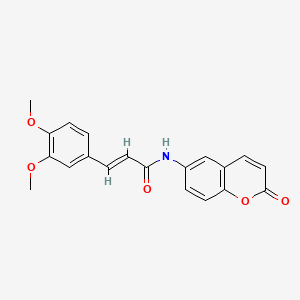
7Beta-Hydroxy-4-cholesten-3-one-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7Beta-Hydroxy-4-cholesten-3-one-d7: is a deuterium-labeled metabolite of cholesterol. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of this compound is C27H37D7O2, and it has a molecular weight of 407.68 . This compound is significant in the study of cholesterol metabolism and bile acid biosynthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7Beta-Hydroxy-4-cholesten-3-one-d7 involves the incorporation of deuterium atoms into the parent compound, 7Beta-Hydroxy-4-cholesten-3-one. The process typically involves the following steps:
Deuterium Exchange Reaction: The parent compound is subjected to a deuterium exchange reaction, where hydrogen atoms are replaced with deuterium atoms. This can be achieved using deuterated solvents and catalysts under controlled conditions.
Purification: The resulting deuterium-labeled compound is purified using chromatographic techniques to ensure high purity and isotopic enrichment.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuterium exchange reactions in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 7Beta-Hydroxy-4-cholesten-3-one-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7Beta position can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert the ketone group at the 3 position to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 7Beta-keto-4-cholesten-3-one-d7.
Reduction: Formation of 7Beta-hydroxy-4-cholestan-3-ol-d7.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7Beta-Hydroxy-4-cholesten-3-one-d7 has several scientific research applications, including:
Chemistry: Used as a stable isotope-labeled standard in mass spectrometry for the quantification of cholesterol metabolites.
Biology: Employed in studies of cholesterol metabolism and bile acid biosynthesis.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of cholesterol-related compounds.
Industry: Applied in the development of diagnostic assays and analytical methods for cholesterol and bile acid analysis.
Wirkmechanismus
The mechanism of action of 7Beta-Hydroxy-4-cholesten-3-one-d7 involves its role as a metabolite in the biosynthesis of bile acids. It is an intermediate in the conversion of cholesterol to bile acids, which are essential for the digestion and absorption of dietary fats. The compound is metabolized by enzymes such as cholesterol-7alpha-hydroxylase (CYP7A1) and sterol 12alpha-hydroxylase (CYP8B1) to form primary bile acids like cholic acid and chenodeoxycholic acid .
Vergleich Mit ähnlichen Verbindungen
7Alpha-Hydroxy-4-cholesten-3-one: A closely related compound that is also an intermediate in bile acid biosynthesis.
7Beta-Hydroxycholesterol: Another metabolite of cholesterol with similar structural features.
7Alpha,12Alpha-Dihydroxycholest-4-en-3-one: A downstream metabolite in the bile acid biosynthesis pathway.
Uniqueness: 7Beta-Hydroxy-4-cholesten-3-one-d7 is unique due to its deuterium labeling, which makes it a valuable tool in research for tracing metabolic pathways and quantifying cholesterol metabolites with high precision .
Eigenschaften
Molekularformel |
C27H44O2 |
|---|---|
Molekulargewicht |
407.7 g/mol |
IUPAC-Name |
(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h15,17-18,21-25,29H,6-14,16H2,1-5H3/t18-,21-,22+,23+,24+,25+,26+,27-/m1/s1/i1D3,2D3,17D |
InChI-Schlüssel |
IOIZWEJGGCZDOL-QGKJYSNLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])(CCC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](CC4=CC(=O)CC[C@]34C)O)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride](/img/structure/B12413105.png)

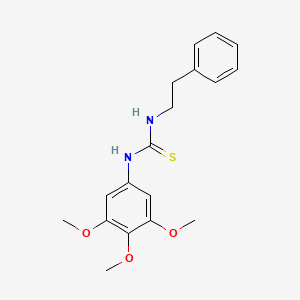

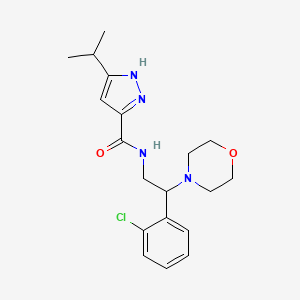
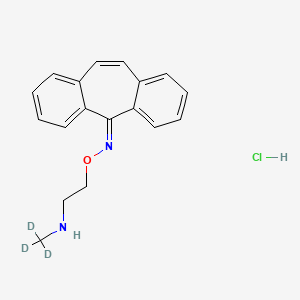

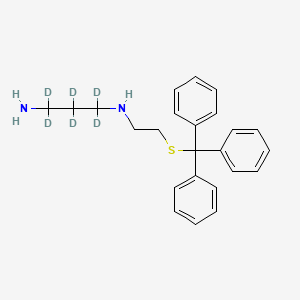

![[(2R)-3-(1,2,3,4,5,6-13C6)docosanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12413150.png)
